molecular formula C10H16ClNO B1408246 (S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride CAS No. 1442114-65-9

(S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride

Cat. No.: B1408246
CAS No.: 1442114-65-9
M. Wt: 201.69 g/mol
InChI Key: PJXQTSKZIVWJMW-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a p-tolyl group attached to a propan-1-ol backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate chiral starting material, such as (S)-2-amino-1-phenylpropan-1-ol.

    Reaction with p-Tolyl Group: The chiral starting material undergoes a reaction with a p-tolyl group under specific conditions to introduce the p-tolyl moiety.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

    Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.

    Chiral Resolution: Employing chiral resolution techniques to obtain the desired enantiomer.

    Purification: Utilizing advanced purification methods such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

(S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes.

    Receptor Binding: Binding to receptors and altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride: The enantiomer of the compound with different stereochemistry.

    3-Amino-2-phenyl-propan-1-ol, hydrochloride: Lacks the p-tolyl group but has similar structural features.

Uniqueness

(S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride is unique due to its specific chiral configuration and the presence of the p-tolyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2S)-3-amino-2-(4-methylphenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8-2-4-9(5-3-8)10(6-11)7-12;/h2-5,10,12H,6-7,11H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXQTSKZIVWJMW-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride
Reactant of Route 2
(S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride
Reactant of Route 3
(S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride
Reactant of Route 4
(S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride
Reactant of Route 5
(S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride
Reactant of Route 6
(S)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.